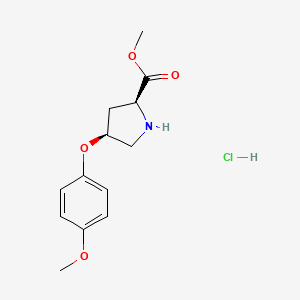

![molecular formula C7H5N3O B1391333 [1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルバルデヒド CAS No. 614750-81-1](/img/structure/B1391333.png)

[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルバルデヒド

概要

説明

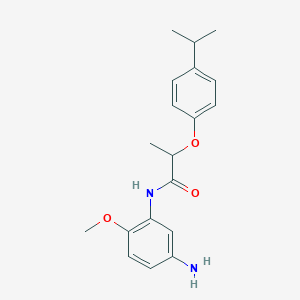

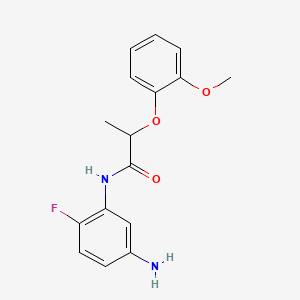

“[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported in various studies . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives is similar to that of purines, which has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse and have been explored in various studies . For instance, one study reported that a compound with a [1,2,4]triazolo[1,5-a]pyridine scaffold significantly arrested cell cycle at the G2/M phase, induced apoptosis in a dose-dependent manner, and disrupted microtubule networks .科学的研究の応用

抗うつ薬としての応用

トラゾドンは、うつ病の治療のための選択的セロトニン再取り込み阻害薬として発見された[1,2,4]トリアゾロピリジン誘導体であり、トリアゾロピリジンに対する関心を高めています 。“[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルバルデヒド”は、神経精神疾患に類似の用途で検討される可能性があります。

代謝性疾患における治療標的

FABP4やFABP5などの脂肪酸結合タンパク質(FABP)アイソフォームは、脂質異常症、冠動脈性心臓病、糖尿病などの疾患に対する潜在的な治療標的です 。トリアゾロピリジンは、これらのタンパク質を標的とする潜在力があることが認識されています。

抗がん剤

トリアゾロピリジン誘導体は、チューブリンやCDK2など、さまざまな標的に作用する抗がん剤の設計に広く使用されてきました 。特定の化合物は、抗がん剤としての有効性について調査することができます。

農業化学

このクラスの化合物は、農業および医薬品化学において、さまざまな重要な構造を示してきました 。これは、農業生産性の向上または害虫や病気から作物を保護するための潜在的な用途を示唆しています。

抗菌活性

トリアゾロピリジンは、抗菌性と抗真菌性があることが知られています 。これは、“[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルバルデヒド”が、微生物感染症の対策としてさらに研究される可能性を示しています。

抗ウイルスおよび抗寄生虫特性

トリアゾロピリジンの足場は、抗ウイルスおよび抗寄生虫活性を有する構造に存在します 。これは、ウイルス感染症や寄生虫感染症に対する治療法の開発に役立つ可能性があります。

化学合成方法論

最近の開発には、[3 + 2]環状付加反応によるトリアゾロピリジンを得るための機械化学的方法が含まれます 。これは、“[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルバルデヒド”の合成に関連する可能性があります。

分子ハイブリッド化戦略

分子ハイブリッド化戦略は、薬理活性を強化したトリアゾロピリジン誘導体を設計および合成するために用いられてきました 。このアプローチは、新しい治療薬を開発するために“[1,2,4]トリアゾロ[1,5-a]ピリジン-6-カルバルデヒド”に適用できます。

Safety and Hazards

将来の方向性

The future directions for research on [1,2,4]triazolo[1,5-a]pyridine derivatives are promising. These compounds have potential applications in medicinal chemistry, particularly in the development of new treatments for cancer and other diseases . Further studies are needed to fully understand their mechanisms of action and to optimize their physical and chemical properties for therapeutic use.

作用機序

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s likely that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine derivatives, which typically involve binding to the active site of the target protein and modulating its activity .

Biochemical Pathways

Given its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it may impact pathways related to immune response, oxygen sensing, and signal transduction

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth and colony formation of cancer cells, induce cell apoptosis and cell cycle arrest, and regulate cell cycle-related and apoptosis-related proteins .

生化学分析

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions are essential for its biological activity, as the compound binds to the active sites of these enzymes, inhibiting their function. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This modulation can result in cell cycle arrest, apoptosis, and changes in gene expression, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained biological activity over extended periods .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological profile .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in modulating cellular processes and exerting its therapeutic effects .

特性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLGZKAGHAOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665453 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614750-81-1 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

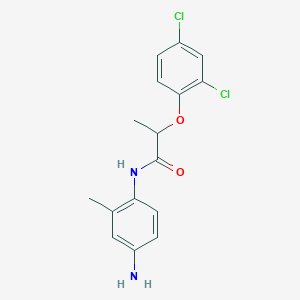

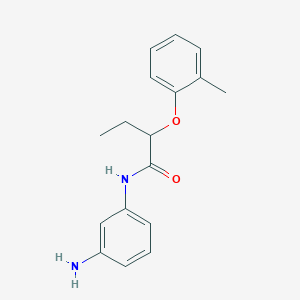

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)